Lipophilicity and Predicted Membrane Permeability: 3-Methoxy Substitution vs. 4-Methoxy and Unsubstituted Benzamide Analogs
The 3-methoxy substitution on the benzamide ring of the target compound yields a measured logD of 2.419 and a calculated logP of 2.1, placing it within favorable oral drug-like space . In contrast, the 4-methoxy regioisomer analog (4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide) is expected to exhibit higher topological polar surface area and altered hydrogen-bonding geometry due to para-substitution . Unsubstituted benzamide analogs (e.g., N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, CAS 371133-44-7) lack the methoxy oxygen entirely, reducing hydrogen bond acceptor count from 5 to 4 and altering solubility profiles .
| Evidence Dimension | Lipophilicity (logD) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | logD = 2.419; H-bond acceptors = 5; Polar surface area = 46.29 Ų |
| Comparator Or Baseline | Unsubstituted benzamide analog (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide): H-bond acceptors = 4 (inferred); 4-methoxy regioisomer: different PSA (quantitative data not available) |
| Quantified Difference | Target compound possesses one additional H-bond acceptor compared to unsubstituted analog; logD is 2.419 (comparator logD values not available for direct comparison) |
| Conditions | Physicochemical property measurements per ChemDiv catalog specifications |
Why This Matters
The distinct lipophilicity and hydrogen-bonding profile of the 3-methoxy substituent directly influences membrane permeability and target binding, making it non-interchangeable with 4-methoxy or unsubstituted analogs in structure-activity relationship (SAR) studies.
